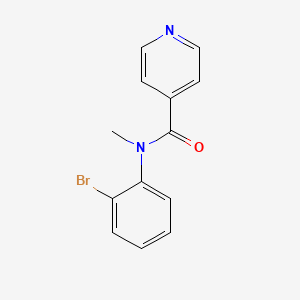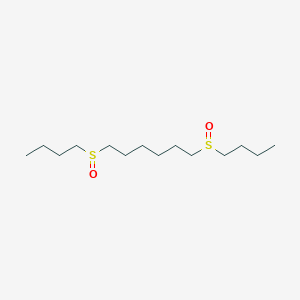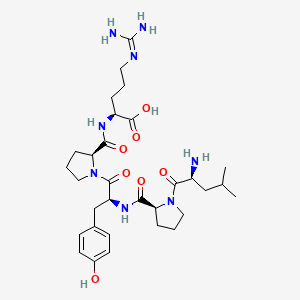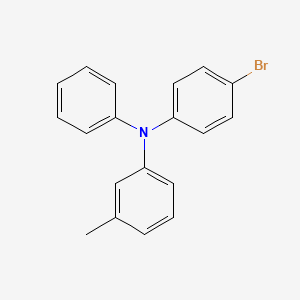
4-Cyano-3,5-difluorophenyl 4-(2-phenylpropyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-3,5-difluorophenyl 4-(2-phenylpropyl)benzoate is an organic compound with the molecular formula C22H16F2NO2 It is a derivative of benzoic acid and is characterized by the presence of cyano, difluoro, and phenylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3,5-difluorophenyl 4-(2-phenylpropyl)benzoate typically involves the esterification of 4-cyano-3,5-difluorophenol with 4-(2-phenylpropyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3,5-difluorophenyl 4-(2-phenylpropyl)benzoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Scientific Research Applications
4-Cyano-3,5-difluorophenyl 4-(2-phenylpropyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-Cyano-3,5-difluorophenyl 4-(2-phenylpropyl)benzoate involves its interaction with specific molecular targets. The cyano and difluoro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The phenylpropyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-3,5-difluorophenyl 4-propylbenzoate
- 4-Cyano-3,5-difluorophenyl 4-butylbenzoate
- 4-Cyano-3,5-difluorophenyl 4-pentylbenzoate
Uniqueness
4-Cyano-3,5-difluorophenyl 4-(2-phenylpropyl)benzoate is unique due to the presence of the phenylpropyl group, which imparts distinct physicochemical properties compared to its analogs.
Properties
CAS No. |
461676-89-1 |
|---|---|
Molecular Formula |
C23H17F2NO2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(4-cyano-3,5-difluorophenyl) 4-(2-phenylpropyl)benzoate |
InChI |
InChI=1S/C23H17F2NO2/c1-15(17-5-3-2-4-6-17)11-16-7-9-18(10-8-16)23(27)28-19-12-21(24)20(14-26)22(25)13-19/h2-10,12-13,15H,11H2,1H3 |
InChI Key |
AFAYDNNKYAGNHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(11-Bromoundecyl){tris[(methylsulfanyl)methyl]}silane](/img/structure/B14234607.png)



![3-Piperidinecarboxamide, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14234626.png)
![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]propane-1,3-diamine](/img/structure/B14234647.png)
![[3-(Prop-2-ene-1-sulfonyl)butyl]benzene](/img/structure/B14234652.png)
![5,6-Dimethyl-1,2-dihydroazeto[1,2-a]benzimidazole](/img/structure/B14234659.png)
![3-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14234663.png)

![5-[(Ethylsulfanyl)methyl]-3-hydroxy-2-methylpyridine-4-carbaldehyde](/img/structure/B14234675.png)
![5-[(4,6-Diethoxy-4,6-dioxo-3,7-dioxa-4lambda~5~,6lambda~5~-diphosphanonan-5-yl)amino]-5-oxopentanoic acid](/img/structure/B14234685.png)
